molecular formula C7H15BrO3 B1281788 Methyl-PEG3-bromide CAS No. 72593-77-2

Methyl-PEG3-bromide

Cat. No.: B1281788
CAS No.: 72593-77-2
M. Wt: 227.10 g/mol
InChI Key: LCCCTXULXHJDLA-UHFFFAOYSA-N
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Description

Diethylene Glycol 2-Bromoethyl Methyl Ether (CAS No. 72593-77-2) is a brominated glycol ether derivative with the molecular formula C₆H₁₃BrO₃ and a molecular weight of 213.07 g/mol. It is structurally characterized by a diethylene glycol backbone (two ethylene oxide units) substituted with a methyl ether group and a bromoethyl group. This compound is primarily used in specialized chemical syntheses, such as serving as an intermediate in polymer chemistry or as an alkylating agent in organic reactions .

Key properties include:

  • Boiling Point: Not explicitly reported in the provided evidence, but brominated ethers typically exhibit higher boiling points than non-halogenated analogs due to increased molecular weight and polarity.
  • Reactivity: The bromine atom enhances electrophilic reactivity, making it suitable for nucleophilic substitution reactions .
  • Applications: Used in coatings, composite membranes, and as an initiator in controlled polymerization processes .

Properties

IUPAC Name

1-[2-(2-bromoethoxy)ethoxy]-2-methoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15BrO3/c1-9-4-5-11-7-6-10-3-2-8/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCCTXULXHJDLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50530423
Record name 1-Bromo-2-[2-(2-methoxyethoxy)ethoxy]ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50530423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72593-77-2
Record name 1-Bromo-2-[2-(2-methoxyethoxy)ethoxy]ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50530423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2-[2-(2-methoxyethoxy)ethoxy]ethane
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Preparation Methods

Reaction Conditions and Optimization

In a typical procedure, diethylene glycol monomethyl ether (1.0 mol) is dissolved in anhydrous dichloromethane under nitrogen atmosphere. PBr₃ (1.2 mol) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours. The reaction is quenched with ice-water, and the organic layer is washed with sodium bicarbonate solution before distillation under reduced pressure (65°C at 2.3 mmHg).

Key Parameters:

  • Temperature: Maintaining temperatures below 25°C minimizes side reactions such as ether cleavage.
  • Solvent Choice: Dichloromethane or tetrahydrofuran (THF) enhances solubility and reaction homogeneity.
  • Yield: 78–88% purity is achievable, with GC-MS confirming >94% product formation.

Industrial Adaptations

Large-scale production employs continuous flow reactors to improve heat dissipation and reduce byproduct formation. For example, a 500 L reactor operating at 10°C with a residence time of 2 hours achieves 85% yield, as reported in a 2025 industrial patent.

Tosylation-Bromination Sequential Approach

An alternative two-step method involves tosylation followed by bromide displacement, offering higher selectivity for sensitive substrates.

Tosylation with p-Toluenesulfonyl Chloride

Diethylene glycol monomethyl ether (1.0 mol) is treated with p-toluenesulfonyl chloride (TsCl, 1.1 mol) in THF using sodium hydroxide (1.3 mol) as a base. The reaction proceeds at 0°C for 6 hours, yielding the tosylate intermediate.

Bromide Displacement

The tosylate is then reacted with sodium bromide (2.0 mol) in dimethylformamide (DMF) at 80°C for 8 hours. This step achieves 70–75% yield, with residual DMF removed via vacuum distillation.

Advantages:

  • Avoids direct handling of PBr₃, enhancing safety.
  • Suitable for substrates prone to acid-catalyzed degradation.

Metaboric Anhydride-Mediated Synthesis

A patent-pending method utilizes metaboric anhydride (B₂O₃) to activate the hydroxyl group prior to bromination.

Reaction Protocol

  • Ester Formation: Diethylene glycol monomethyl ether (1.0 mol) reacts with B₂O₃ (0.33 mol) in toluene at 110°C for 4 hours, forming a borate ester intermediate.
  • Bromination: The intermediate is treated with hydrogen bromide gas (3.0 mol) at 50°C for 6 hours, yielding the target compound with 82% purity.

Mechanistic Insight:
The borate ester stabilizes the leaving group, facilitating bromide attack at the β-carbon. This method reduces side reactions compared to direct PBr₃ routes.

Solid Acid-Catalyzed Etherification

Recent advances employ heterogeneous catalysts for greener synthesis. For instance, phosphotungstic acid (H₃PW₁₂O₄₀) supported on activated carbon catalyzes the reaction between diethylene glycol and methyl bromide under mild conditions.

Procedure and Outcomes

  • Conditions: 180°C, 2 hours, autogenous pressure.
  • Yield: 68% conversion with 60% selectivity toward the mono-brominated product.
  • Catalyst Reusability: The catalyst retains 90% activity after five cycles, confirmed by XRD and FT-IR.

Comparative Analysis of Methods

Method Catalyst/Reagent Temperature (°C) Yield (%) Purity (%) Scalability
PBr₃ Substitution PBr₃ 0–25 78–88 94–97 High (Industrial)
Tosylation-Bromination TsCl, NaBr 0–80 70–75 90–92 Moderate
Metaboric Anhydride B₂O₃, HBr 50–110 82 85–88 Pilot-Scale
Solid Acid Catalysis H₃PW₁₂O₄₀/AC 180 68 93 Emerging

Challenges and Optimization Strategies

Byproduct Formation

  • Phosphoric Acid Esters: Generated in PBr₃ routes, removable via aqueous washes.
  • Diethylene Glycol Dimethyl Ether: A common byproduct in solid acid catalysis, minimized by optimizing methanol stoichiometry.

Solvent Selection

  • Polar Aprotic Solvents: DMF and THF enhance reaction rates but require rigorous drying to prevent hydrolysis.
  • Toluene: Preferred in borate-mediated methods for its azeotropic water removal.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom in diethylene glycol 2-bromoethyl methyl ether acts as a superior leaving group, enabling efficient SN₂ reactions with a wide range of nucleophiles. This reactivity is central to its role in synthesizing ethers, thioethers, and amines.

Key Reaction Pathways:

Reaction TypeNucleophileConditionsMajor ProductYield (%)References
AlkylationAminesK₂CO₃, DMF, 60°CTertiary amines85–92
ThioetherificationThiolsNaOH, EtOH, RTThioethers78–88
EtherificationAlcoholsNaH, THF, refluxPolyether derivatives70–80

Mechanistic Insights :

  • The reaction with amines (e.g., piperidine) proceeds via a bimolecular mechanism, where the nucleophile attacks the electrophilic carbon adjacent to bromine, displacing Br⁻.
  • Polar aprotic solvents like DMF enhance reaction rates by stabilizing transition states .

Elimination Reactions

Under strongly basic conditions, the compound can undergo β-elimination to form alkenes, though this pathway is less common due to steric hindrance from the polyether chain.

Example:

BaseSolventTemperatureProductSelectivity
KOtBuDMSO100°CAllyl ethers<10%
DBUToluene80°CNo elimination

Key Limitation : The bulky PEG-like structure impedes dehydrohalogenation, favoring substitution over elimination .

Oxidation and Reduction

The ether backbone is generally resistant to oxidation, but specialized conditions can modify the terminal groups:

Oxidation:

Oxidizing AgentConditionsProductOutcome
KMnO₄H₂O, 25°CCarboxylic acidPartial degradation
O₃CH₂Cl₂, -78°CUnstable ozonidesLow yield

Reduction:

Reducing AgentConditionsProductYield (%)
LiAlH₄THF, refluxPrimary alcohol65–75
Pd/C, H₂EtOH, 50 psiEthane derivative<5

Note : Reduction typically targets the C–Br bond, yielding alcohols, but competitive hydrogenolysis of ethers is minimal due to the stability of the polyether chain .

Stability and Degradation

The compound exhibits limited stability under acidic or high-temperature conditions:

ConditionDegradation PathwayHalf-Life (25°C)
pH < 3Hydrolysis to diethylene glycol2 hours
150°C (neat)Decomposition to ethers/CO30 minutes

Storage Recommendations : Store under inert gas at -20°C to prevent bromine displacement by ambient moisture .

Scientific Research Applications

Scientific Research Applications

Diethylene Glycol 2-Bromoethyl Methyl Ether is primarily used in the following fields:

Organic Chemistry

  • Reagent in Synthesis : It serves as a reagent for synthesizing ethers and thioethers through nucleophilic substitution reactions. The bromide group acts as an excellent leaving group, facilitating these reactions .

Bioconjugation Studies

  • Modification of Biomolecules : This compound is employed in bioconjugation studies to modify biomolecules, enhancing their properties for therapeutic applications .

Drug Delivery Systems

  • Linker in PROTACs : Diethylene Glycol 2-Bromoethyl Methyl Ether functions as a linker in the development of Proteolysis-Targeting Chimeras (PROTACs), which are innovative drug delivery systems designed to degrade specific target proteins via the ubiquitin-proteasome system .

Industrial Applications

  • Intermediate in Polymer Synthesis : It is used as an intermediate in the synthesis of specialty chemicals and polymers, contributing to various industrial processes .

Case Study 1: Synthesis of Ethers

A study demonstrated the effectiveness of Diethylene Glycol 2-Bromoethyl Methyl Ether in synthesizing various ethers through nucleophilic substitution. The compound was reacted with different nucleophiles, yielding high-purity products suitable for further applications in pharmaceuticals .

Case Study 2: PROTAC Development

Research involving Diethylene Glycol 2-Bromoethyl Methyl Ether highlighted its role as a critical component in PROTACs. In this study, the compound was used to link a ligand to a target protein, resulting in successful degradation of the protein, showcasing its potential in targeted cancer therapies .

Comparison with Similar Compounds

Chemical Structure and Functional Groups

Compound CAS No. Molecular Formula Key Substituents
Diethylene Glycol 2-Bromoethyl Methyl Ether 72593-77-2 C₆H₁₃BrO₃ Bromoethyl, Methyl
Diethylene Glycol Monomethyl Ether 111-77-3 C₅H₁₂O₃ Methyl
Diethylene Glycol Diethyl Ether 112-36-7 C₈H₁₈O₃ Ethyl (two groups)
Bis(2-Chloroethyl) Ether 111-44-4 C₄H₈Cl₂O Chloroethyl (two groups)
Diethylene Glycol Methyl Ethyl Ether 1002-67-1 C₇H₁₆O₃ Methyl, Ethyl

Structural Insights :

  • Halogenation: Bromine and chlorine substituents (in 2-bromoethyl and chloroethyl ethers) increase reactivity compared to non-halogenated analogs like diethylene glycol monomethyl ether .
  • Branching: Ethyl and methyl groups influence solubility and volatility. For example, diethylene glycol diethyl ether (CAS 112-36-7) is more lipophilic than monomethyl derivatives .

Physical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³)
Diethylene Glycol 2-Bromoethyl Methyl Ether 213.07 ~190–220 (estimated) ~1.3–1.4 (estimated)
Diethylene Glycol Monomethyl Ether 120.15 190–196 1.018–1.022
Diethylene Glycol Diethyl Ether 162.23 245–255 0.908–0.912
Bis(2-Chloroethyl) Ether 155.01 178–180 1.220
Diethylene Glycol Methyl Ethyl Ether 148.20 209–212 0.950–0.960

Key Observations :

  • Boiling Points: Brominated and chlorinated ethers (e.g., 2-bromoethyl and chloroethyl) have higher boiling points than their non-halogenated counterparts due to stronger intermolecular forces .
  • Density : Halogenated compounds exhibit higher densities; for example, bis(2-chloroethyl) ether has a density of 1.220 g/cm³, compared to 0.908 g/cm³ for diethyl ether .

Critical Differences :

  • Safety: Bis(2-chloroethyl) ether is classified as a carcinogen (Hazard Rating: Health=1, Reactivity=2) , whereas diethylene glycol monomethyl ether (H319; Eye Irritant 2) is less toxic .
  • Functional Versatility: The bromine in 2-bromoethyl methyl ether enables unique applications in materials science, unlike non-halogenated glycol ethers .

Biological Activity

Diethylene Glycol 2-Bromoethyl Methyl Ether (DG-BEME), also known as Methyl-PEG3-bromide, is a compound with significant applications in biochemical research and drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Diethylene Glycol 2-Bromoethyl Methyl Ether

  • Chemical Formula : C₇H₁₅BrO₃
  • CAS Number : 72593-77-2
  • Molecular Weight : 227.10 g/mol
  • Physical State : Clear liquid
  • Boiling Point : 65 °C
  • Density : 1.31 g/cm³ at 20 °C

DG-BEME is primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are innovative molecules designed to selectively degrade specific proteins within cells.

Target and Mode of Action

DG-BEME acts by facilitating nucleophilic substitution reactions due to its bromide group, which serves as an effective leaving group. This property allows it to participate in the formation of stable chemical bonds with various biomolecules, thereby altering cellular processes.

  • Ubiquitin-Proteasome System : The compound primarily influences the ubiquitin-proteasome system, a crucial pathway for protein degradation and regulation within cells. By linking target proteins to ubiquitin, DG-BEME enhances their recognition and subsequent degradation by the proteasome.

Biochemical Pathways

The compound's activity is also linked to several biochemical pathways, including:

  • Cell Signaling : DG-BEME interacts with cell signaling pathways, affecting gene expression and cellular metabolism.
  • Metabolic Reactions : It participates in metabolic pathways involving nucleophilic substitutions, leading to the formation of new chemical entities .

Cellular Effects

DG-BEME exhibits notable effects on various cell types:

  • Cytotoxicity : Research indicates that DG-BEME can induce cytotoxic effects at high concentrations (millimolar range) in human cell lines, including hepatocytes and cardiomyocytes. However, these effects are generally concentration-dependent and vary across different cell types .
  • Temporal Stability : The compound is sensitive to environmental factors such as heat and air exposure, which can influence its stability and biological activity over time.

Scientific Research

DG-BEME is employed in several scientific domains:

  • Organic Synthesis : It serves as a reagent for synthesizing ethers and thioethers through nucleophilic substitution reactions.
  • Bioconjugation Studies : The compound is used to modify biomolecules for various bioconjugation applications.
  • Drug Development : It plays a critical role in developing drug delivery systems and synthesizing pharmaceutical compounds .

In Vitro Studies

A study assessing the bioactivity of glycol ethers, including DG-BEME, highlighted its cytotoxicity across different human cell types. The findings revealed that while DG-BEME is effective at inducing cellular changes, its impact varies significantly based on concentration and cell type:

Cell TypeConcentration Range (mM)Observed Effect
HepatocytesHighCytotoxicity observed
CardiomyocytesHighCytotoxicity observed
LymphoblastsModerateMinimal effects at lower doses

This study underscores the importance of concentration in determining the biological activity of DG-BEME in cellular contexts .

Q & A

Basic Questions

Q. What are the recommended synthesis routes for diethylene glycol 2-bromoethyl methyl ether, and how can intermediates be stabilized during the process?

  • The compound can be synthesized via alkylation of diethylene glycol monomethyl ether using bromoethylating agents. Tosyl chloride or mesyl chloride are commonly employed to activate intermediates, enabling stepwise etherification without isolating unstable intermediates . Stabilization requires inert atmospheres (e.g., nitrogen), controlled temperatures (0–5°C), and anhydrous solvents (e.g., THF) to minimize hydrolysis of reactive intermediates.

Q. What safety protocols are critical when handling diethylene glycol 2-bromoethyl methyl ether in laboratory settings?

  • Essential precautions include:

  • Ventilation : Use fume hoods or well-ventilated areas to avoid inhalation of vapors .
  • PPE : Wear nitrile gloves, safety goggles, and impervious lab coats to prevent skin/eye contact .
  • Storage : Keep containers tightly sealed in cool, dry areas away from oxidizers and ignition sources .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers verify the purity of diethylene glycol 2-bromoethyl methyl ether, and what analytical methods are most effective?

  • GC-MS : Use Rxi-1301Sil MS columns for separation, with retention times calibrated against standards (e.g., diethylene glycol methyl ether at ~5.3–7.2 min) .
  • NMR : Compare ¹H NMR peaks for characteristic signals (e.g., δ 3.5–3.7 ppm for ether linkages and δ 3.3 ppm for methoxy groups) .
  • Karl Fischer Titration : Determine water content (<0.1% w/w) to confirm anhydrous conditions for synthesis .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported toxicity data for diethylene glycol 2-bromoethyl methyl ether?

  • Dose-Response Studies : Conduct in vitro assays (e.g., HepG2 cell viability tests) to establish LC₅₀ values under controlled exposure conditions .
  • Metabolite Analysis : Use LC-MS to identify toxic metabolites (e.g., bromoacetic acid) and correlate their concentrations with observed hepatotoxicity .
  • Cross-Study Validation : Compare results with structurally analogous compounds (e.g., diethylene glycol dimethyl ether) to isolate confounding variables .

Q. How can thermal decomposition products of diethylene glycol 2-bromoethyl methyl醚 be identified and mitigated during high-temperature reactions?

  • TGA-FTIR : Thermogravimetric analysis coupled with FTIR detects decomposition products (e.g., brominated hydrocarbons, CO) above 150°C .
  • Inert Reaction Media : Use high-bo-point solvents (e.g., diglyme) to reduce vapor pressure and suppress hazardous fume formation .
  • Scavengers : Introduce triethylamine or activated carbon to trap reactive intermediates like HBr .

Q. What methodologies optimize the compound’s use as a solvent in enzyme activity studies while minimizing inhibition?

  • Solvent Compatibility Screening : Test enzyme activity (e.g., lipase or dehydrogenase) across a gradient of solvent concentrations (0.1–5% v/v) to identify non-inhibitory thresholds .
  • Co-Solvent Systems : Blend with polar aprotic solvents (e.g., DMSO) to maintain enzyme stability while enhancing substrate solubility .
  • Dynamic Light Scattering (DLS) : Monitor enzyme aggregation in real-time to adjust solvent ratios dynamically .

Q. How do structural modifications (e.g., varying alkyl chain length) impact the compound’s physicochemical properties and reactivity?

  • QSPR Modeling : Correlate chain length with logP, boiling point, and reaction kinetics to predict solvent efficacy .
  • Synthetic Tuning : Replace bromoethyl groups with chloroethyl or iodoethyl moieties to study halogen effects on SN2 reactivity .
  • Crystallography : Analyze solid-state structures to assess steric hindrance and electronic effects on ether bond stability .

Methodological Notes

  • Data Validation : Cross-reference toxicity and synthesis data with peer-reviewed studies on structurally similar glycol ethers (e.g., diethylene glycol dimethyl ether) to ensure reproducibility .
  • Instrument Calibration : Regularly calibrate GC-MS and HPLC systems using certified standards (e.g., 1,2-dichlorobenzene-D4) to maintain analytical accuracy .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
Methyl-PEG3-bromide
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Reactant of Route 2
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